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Compound of Interest

Compound Name: 3,5-Dichloronitrobenzene

Cat. No.: B1666198 Get Quote

3,5-Dichloronitrobenzene (CAS No: 618-62-2) is a chlorinated nitroaromatic compound

appearing as orange-to-brown crystals.[1][2] With a molecular formula of C₆H₃Cl₂NO₂ and a

molecular weight of 192.00 g/mol , it serves as a valuable intermediate in chemical synthesis.

[3][4][5] Its applications range from being a potential fungicide to acting as an internal standard

in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for assaying pharmaceutical

compounds.[2]

For researchers, process chemists, and formulation scientists, understanding the solubility of

this compound is of paramount importance. Solubility data governs the choice of solvents for

chemical reactions, dictates the efficiency of purification techniques like crystallization, and

influences the development of formulations.[6][7] An accurate grasp of its behavior in various

organic solvents enables process optimization, improves yield, and ensures the purity of the

final product. This guide provides a detailed examination of the physicochemical properties of

3,5-Dichloronitrobenzene, the theoretical principles governing its solubility, a standard

protocol for its experimental determination, and an overview of thermodynamic modeling.

Physicochemical Properties & Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure and physical

properties. The key characteristics of 3,5-Dichloronitrobenzene are summarized below.
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Property Value Source(s)

Molecular Formula C₆H₃Cl₂NO₂ [3][4][5]

Molecular Weight 192.00 g/mol [3][4][5]

Appearance
Orange-to-brown or white-to-

yellow crystals/powder
[1][2][8]

Melting Point 64-65 °C [2]

Flash Point 140 °C [1]

Water Solubility Insoluble / None [1]

Octanol/Water Partition Coeff.

(log P)
~3.1 (Calculated) [1]

The molecule's structure features a nonpolar benzene ring, which is functionalized with two

electronegative chlorine atoms and a highly polar nitro group (-NO₂). This combination imparts

a significant dipole moment, making the molecule polar. However, the large, nonpolar aromatic

core and the lack of hydrogen bond-donating groups mean its solubility is complex. The high

octanol/water partition coefficient (log P) of ~3.1 confirms its lipophilic (hydrophobic) nature,

predicting poor solubility in water but favorable solubility in many organic solvents.[1]

Guiding Principles of Solubility: "Like Dissolves
Like"
The foundational principle governing solubility is that "like dissolves like," which relates the

polarity of the solute to that of the solvent.[6][9]

Polar Solvents: These solvents have large dipole moments and/or hydrogen bonding

capabilities. They are effective at dissolving other polar or ionic compounds.

Nonpolar Solvents: These solvents have low dipole moments and are held together by

weaker van der Waals forces. They are best for dissolving nonpolar solutes.

3,5-Dichloronitrobenzene, with its polar nitro and chloro groups attached to a nonpolar

aromatic ring, is best described as a polar organic compound. Therefore, it is expected to
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exhibit the following behavior:

High Solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in

dipole-dipole interactions with the nitro group.

Moderate Solubility in polar protic solvents (e.g., methanol, ethanol). While these solvents

are polar, the potential for hydrogen bonding with the solute is limited, which may affect

solubility compared to aprotic solvents.

Moderate to Low Solubility in nonpolar aromatic solvents (e.g., toluene), where dispersion

forces between the benzene rings can facilitate some dissolution.

Very Low to Insoluble in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and highly

polar protic solvents like water, where the solute-solvent interactions are weak.[1]

Furthermore, the solubility of solid compounds almost universally increases with a rise in

temperature, as the additional thermal energy helps overcome the crystal lattice energy of the

solid and promotes mixing.[9][10][11]

Solubility Profile in Common Organic Solvents
While specific, experimentally verified quantitative solubility data for 3,5-Dichloronitrobenzene
is not readily available in the cited literature, we can infer a qualitative and semi-quantitative

profile based on the behavior of its isomers (2,3- and 3,4-Dichloronitrobenzene) and related

structures.[10][11][12] The following table summarizes the expected solubility based on

physicochemical principles.
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Solvent Solvent Type Expected Solubility Rationale

Methanol Polar Protic Soluble

The polarity of

methanol interacts

favorably with the nitro

group. Isomers show

good solubility in

alcohols.[10]

Ethanol Polar Protic Soluble

Similar to methanol;

good solvent-solute

interactions are

expected.[10][12]

Acetone Polar Aprotic Highly Soluble

Strong dipole-dipole

interactions between

acetone's carbonyl

group and the solute's

polar groups.

Ethyl Acetate Polar Aprotic Highly Soluble

The ester group

provides polarity to

dissolve the solute

effectively. Isomers

show good solubility.

[10]

Toluene Nonpolar Aromatic Moderately Soluble

Pi-pi stacking

interactions between

the aromatic rings of

toluene and the solute

can aid dissolution.

Hexane Nonpolar Aliphatic Sparingly Soluble

The polarity mismatch

between the nonpolar

solvent and polar

solute results in poor

interaction.

Water Polar Protic Insoluble The high

hydrophobicity (log P
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~3.1) and lack of

strong hydrogen

bonding prevent

dissolution.[1]

Disclaimer:This table is predictive. For precise applications, experimental verification under

specific laboratory conditions is essential.

Experimental Protocol: Isothermal Equilibrium
Method
To obtain reliable, quantitative solubility data, a standardized experimental procedure must be

followed. The isothermal saturation or "shake-flask" method, followed by gravimetric analysis,

is a robust and widely used technique.[9][10]

Step-by-Step Methodology:

Preparation: For each solvent, add an excess amount of 3,5-Dichloronitrobenzene solid to

a known volume or mass of the solvent in a sealed vessel (e.g., a jacketed glass reactor or a

vial). The presence of undissolved solid is crucial to ensure saturation.

Equilibration: Place the vessel in a constant-temperature bath or shaker, maintained at the

desired temperature (e.g., 298.15 K). Agitate the mixture vigorously for a sufficient duration

(typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.[9]

Sedimentation: Cease agitation and allow the mixture to stand undisturbed at the constant

temperature for at least 3-6 hours to allow the excess solid to settle.

Sampling & Filtration: Carefully withdraw a known volume or mass of the clear, supernatant

liquid using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample

through a fine-pored filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

Gravimetric Analysis: Transfer the filtered sample into a pre-weighed container (e.g., a glass

petri dish).
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Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g.,

40-50 °C) until the solvent has completely evaporated and the mass of the residual solid is

constant.

Calculation: The solubility (S) is calculated as the mass of the dried solute (m_solute) divided

by the mass of the solvent (m_solvent) used. This can be expressed in various units, such as

g/100 g solvent or mole fraction.
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Preparation & Equilibration

Sampling & Analysis
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Calculate Solubility
(mass solute / mass solvent)
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Caption: Workflow for experimental solubility determination.
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Theoretical Framework: Thermodynamic Modeling
Experimental solubility data can be correlated and predicted using thermodynamic models,

which significantly reduces experimental effort and provides deeper process insights.[13][14]

For solid-liquid equilibrium (SLE), these models are based on the principle that at equilibrium,

the fugacity of the solute in the solid phase is equal to its fugacity in the liquid phase.[13]

The behavior of real solutions often deviates from ideality. Activity coefficient models are used

to account for these deviations. Several models are commonly used for correlating solubility

data of organic compounds:[15]

Modified Apelblat Equation: A semi-empirical model that is widely used due to its simplicity

and accuracy in correlating solubility with temperature.

λh (Buchowski) Equation: Another simple and effective two-parameter model for correlating

solubility data.

NRTL (Non-Random Two-Liquid) Model: A more complex local composition model that uses

interaction parameters to describe the liquid phase non-ideality. It is highly versatile and can

be used for SLE, VLE, and LLE systems.[16]

Wilson Model: Another local composition model suitable for describing systems with polar

components.

These models use experimentally determined solubility points to fit binary interaction

parameters, which can then be used to predict solubility at other temperatures or compositions.

[16]
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Caption: Logical relationship in thermodynamic modeling.

Conclusion
3,5-Dichloronitrobenzene is a polar organic compound whose solubility is dictated by its

distinct molecular structure. It is effectively insoluble in water but is expected to be readily

soluble in polar aprotic solvents like acetone and ethyl acetate, with good solubility in alcohols

such as methanol and ethanol. Its dissolution in nonpolar solvents is predicted to be limited.

While this guide provides a robust framework based on chemical principles and data from

analogous compounds, precise quantitative data requires meticulous experimental work using

standardized protocols like the isothermal equilibrium method. The resulting data is crucial for

designing and optimizing chemical processes and can be further leveraged with

thermodynamic models to predict system behavior under various conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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